molecular formula C8H6FNO3 B1342373 1-(4-Fluoro-2-nitrophenyl)ethanone CAS No. 1214346-44-7

1-(4-Fluoro-2-nitrophenyl)ethanone

Cat. No.: B1342373
CAS No.: 1214346-44-7
M. Wt: 183.14 g/mol
InChI Key: FWVAEFFNYPYLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H6FNO3.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(4-Fluoro-2-nitrophenyl)ethanone is not available in the retrieved data. This compound is likely used for research and development purposes .

Safety and Hazards

Safety data indicates that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

1-(4-Fluoro-2-nitrophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in electrophilic aromatic substitution reactions, where it acts as an electrophile . This interaction is crucial for the formation of various biochemical products. Additionally, this compound can form oximes and hydrazones through nucleophilic addition reactions . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with cellular nucleophiles, leading to modifications in cellular proteins and enzymes . These interactions can result in changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects . At higher doses, it can induce adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function and metabolism . These findings highlight the importance of dosage considerations in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . The compound’s electrophilic nature allows it to participate in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement within the cell. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s activity and function. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 4-fluoroacetophenone using a mixture of concentrated sulfuric acid and concentrated nitric acid at a temperature range of 20°C to 100°C . Another method involves the reaction of dioxane dibromide on 4-hydroxy-3-iodoacetophenone in a dioxane-ethyl ether mixture at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration reactions using automated reactors to ensure precise control over reaction conditions and to maximize yield. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 1-(4-Fluoro-2-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Fluoro-2-nitrophenyl)acetic acid.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-nitroacetophenone: Similar structure with a nitro group and a fluorine atom on the aromatic ring.

    4-Nitroacetophenone: Lacks the fluorine atom but has a similar nitro group and ethanone structure.

    4-Fluoroacetophenone: Contains a fluorine atom but lacks the nitro group.

Uniqueness

1-(4-Fluoro-2-nitrophenyl)ethanone is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVAEFFNYPYLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607408
Record name 1-(4-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-44-7
Record name 1-(4-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-2-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Fluoro-2-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.